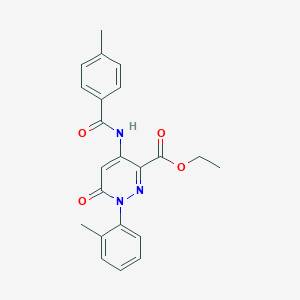

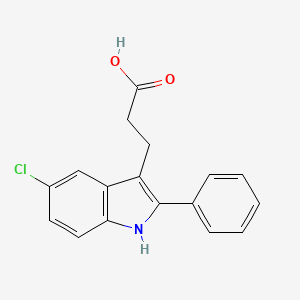

![molecular formula C18H14F2N4O B3007709 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea CAS No. 2034401-37-9](/img/structure/B3007709.png)

1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea" is a structurally complex molecule that is likely to possess a range of biological activities due to the presence of the bipyridinyl moiety and the difluorophenyl group attached to a urea backbone. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, properties, and potential biological activities of related 1,3-disubstituted ureas, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of 1,3-disubstituted ureas typically involves the reaction of an isocyanate with an amine. For example, paper describes the synthesis of 1,3-disubstituted ureas with various phenyl fragments containing halogen substituents, and paper discusses the synthesis of ureas containing a bicyclic lipophilic group. These methods could potentially be adapted for the synthesis of "1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of urea derivatives can significantly influence their biological activity. For instance, paper discusses the crystal structure of a difluorophenyl urea derivative, highlighting the importance of the urea linkage and its conformation. The bipyridinyl and difluorophenyl groups in the compound of interest are likely to contribute to its molecular geometry and the potential for intramolecular interactions, which could affect its binding to biological targets.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, often facilitated by their functional groups. The papers provided do not detail specific reactions for the compound "1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea," but they do suggest that such molecules can be versatile intermediates in the synthesis of medicinal agents, as indicated in paper , or could potentially be modified to enhance their biological activity, as seen in the structure-activity relationship studies in papers and .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-disubstituted ureas are influenced by their substituents. For example, paper describes the crystal structure and hydrogen bonding patterns of a 2-methylpyridine–urea complex, which could be relevant for understanding the intermolecular interactions of the compound of interest. The presence of fluorine atoms in the difluorophenyl group is likely to affect the compound's lipophilicity, solubility, and potential for forming hydrogen bonds, as seen in various papers , , , , and .

Wissenschaftliche Forschungsanwendungen

Complexation-induced Unfolding of Heterocyclic Ureas

Research has explored the synthesis, conformational studies, and complexation-induced unfolding of heterocyclic ureas. These compounds equilibrate with multiply hydrogen-bonded complexes, demonstrating potential applications in self-assembly and mimicking biological processes like the helix-to-sheet transition in peptides. This unfolding process has implications for the development of new materials with novel properties (Corbin et al., 2001).

Synthesis of Important Intermediates for Anticancer Drugs

Another study established a rapid and high-yield synthetic method for creating important intermediates for small molecule anticancer drugs. This research highlights the potential of heterocyclic ureas in medicinal chemistry, specifically in developing treatments for cancer (Zhang et al., 2019).

Structural and DFT Study of Pyrido[2,3-d]pyrimidine Compound

A comprehensive study on the synthesis, crystal structure, and DFT analysis of a new pyrido[2,3-d]pyrimidine compound reveals its potential in materials science and drug design. The detailed investigation of its molecular structure and intermolecular interactions could inform the development of advanced materials and pharmaceuticals (Sun et al., 2022).

Inhibition of Chitin Synthesis by Urea Derivatives

Urea derivatives have been shown to inhibit chitin synthesis in insect larvae, demonstrating a potential application in pest control and insecticide development. This research contributes to understanding the biochemical mechanisms behind the insecticidal effects of certain urea compounds (Deul et al., 1978).

Sulfate-templated Self-assembly of Metal-organic Frameworks

A study on the sulfate-templated self-assembly of metal-organic frameworks showcases the application of urea derivatives in creating novel nanoporous materials. These frameworks have potential uses in catalysis, gas storage, and separation technologies (Yi et al., 2012).

Eigenschaften

IUPAC Name |

1-(2,6-difluorophenyl)-3-[(6-pyridin-3-ylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N4O/c19-14-4-1-5-15(20)17(14)24-18(25)23-10-12-6-7-16(22-9-12)13-3-2-8-21-11-13/h1-9,11H,10H2,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPJOZILYWVKCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

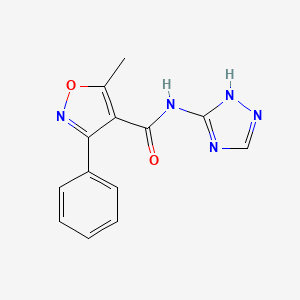

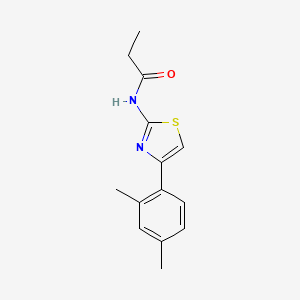

![N-(dimethylaminomethylidene)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3007627.png)

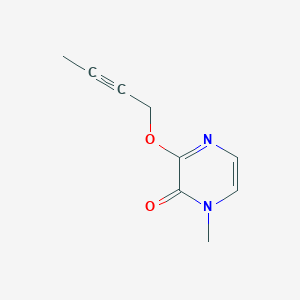

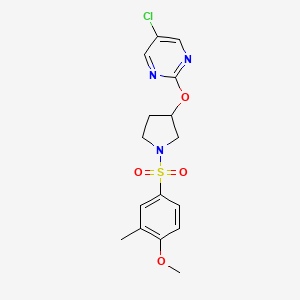

![N-(3-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B3007628.png)

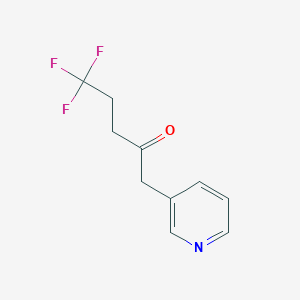

![5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B3007634.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B3007635.png)

![7-(4-Ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3007646.png)

![4-(Benzylthio)-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3007647.png)

![N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3007648.png)